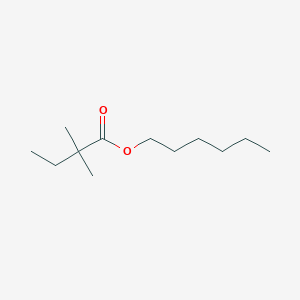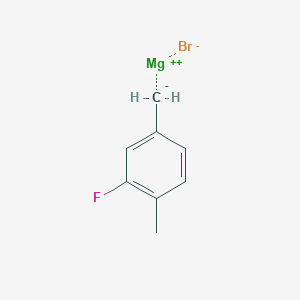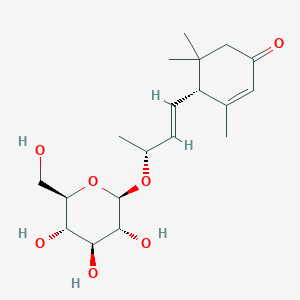
(6R,9R)-3-Oxo-alpha-ionol glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R,9R)-3-Oxo-alpha-ionol glucoside is a naturally occurring compound found in various plants. It is a glucoside derivative of 3-oxo-alpha-ionol, which is a type of ionone. Ionones are a group of compounds known for their pleasant aroma and are commonly used in the fragrance industry. The glucoside form of 3-oxo-alpha-ionol is of particular interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,9R)-3-Oxo-alpha-ionol glucoside typically involves the glycosylation of 3-oxo-alpha-ionol. This process can be achieved through various methods, including chemical synthesis and enzymatic glycosylation. In chemical synthesis, the glycosyl donor and acceptor are reacted under acidic or basic conditions to form the glucoside bond. Enzymatic glycosylation, on the other hand, uses glycosyltransferases to catalyze the transfer of a sugar moiety to the aglycone (3-oxo-alpha-ionol).
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches, such as microbial fermentation. Specific strains of microorganisms are engineered to produce the desired glucoside through metabolic pathways. This method is advantageous due to its scalability and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(6R,9R)-3-Oxo-alpha-ionol glucoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different alcohol derivatives.
Substitution: The glucoside moiety can be substituted with other sugar units or functional groups through glycosylation or transglycosylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Glycosylation reactions often use glycosyl donors like glycosyl halides or glycosyl trichloroacetimidates under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids or aldehydes, while reduction can produce different alcohols.
Scientific Research Applications
(6R,9R)-3-Oxo-alpha-ionol glucoside has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a model compound in studying glycosylation reactions.
Biology: The compound is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways and its use as a drug delivery agent.
Industry: In the fragrance industry, this compound is used for its aromatic properties. It is also explored for its potential use in food and beverage industries as a flavoring agent.
Mechanism of Action
The mechanism of action of (6R,9R)-3-Oxo-alpha-ionol glucoside involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes through its antioxidant and anti-inflammatory activities. It may interact with enzymes and receptors involved in oxidative stress and inflammatory responses, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-alpha-ionol: The aglycone form of (6R,9R)-3-Oxo-alpha-ionol glucoside, known for its aromatic properties.
Beta-ionone: Another ionone derivative with similar aromatic characteristics.
Alpha-ionone: A structural isomer of beta-ionone with distinct aromatic properties.
Uniqueness
This compound is unique due to its glucoside moiety, which enhances its solubility and stability compared to its aglycone form. This modification also influences its biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
77699-19-5 |
|---|---|
Molecular Formula |
C19H30O7 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(4R)-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H30O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h5-7,11,13-18,20,22-24H,8-9H2,1-4H3/b6-5+/t11-,13+,14-,15-,16+,17-,18-/m1/s1 |
InChI Key |
SZOPSAFLRCYJCX-ITEOXOHJSA-N |
Isomeric SMILES |
CC1=CC(=O)CC([C@H]1/C=C/[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


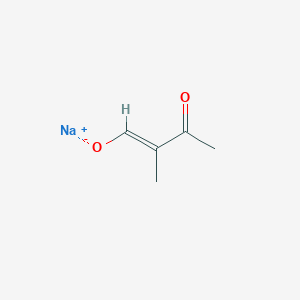

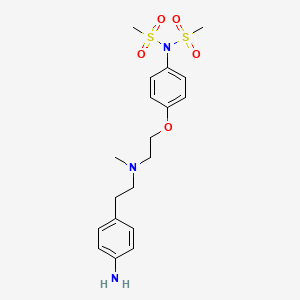
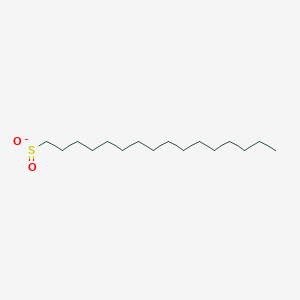
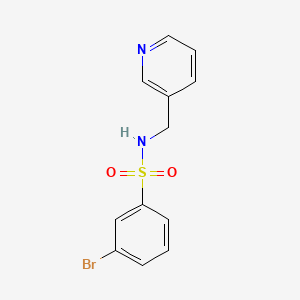
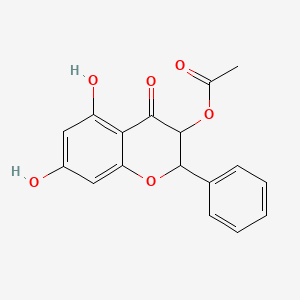
![1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13405211.png)
![1-[2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic Acid](/img/structure/B13405215.png)

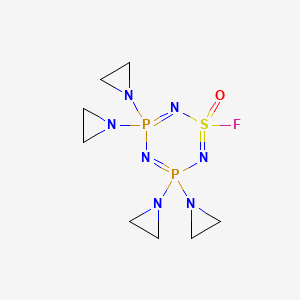

![Methyl 2-[3-(2-methylpropyl)phenyl]propanoate](/img/structure/B13405235.png)
